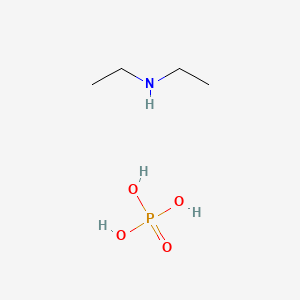

Diethylamine phosphate

CAS No.: 60159-97-9

Cat. No.: VC3962832

Molecular Formula: C4H14NO4P

Molecular Weight: 171.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60159-97-9 |

|---|---|

| Molecular Formula | C4H14NO4P |

| Molecular Weight | 171.13 g/mol |

| IUPAC Name | diethylazanium;dihydrogen phosphate |

| Standard InChI | InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |

| Standard InChI Key | ASLNLSYDVOWAFS-UHFFFAOYSA-N |

| SMILES | CCNCC.OP(=O)(O)O |

| Canonical SMILES | CC[NH2+]CC.OP(=O)(O)[O-] |

Introduction

Chemical Identity and Physicochemical Properties

Diethylamine phosphate is characterized by its dual ionic structure, comprising a diethylammonium cation () and a dihydrogen phosphate anion () . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 171.13 g/mol | |

| Melting Point | 153–156°C | |

| Boiling Point | 330°C | |

| Solubility | 510 g/L in water | |

| Density | 1.07 g/cm³ at 20°C |

Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments: a triplet at 3.068 ppm for groups adjacent to nitrogen and a multiplet at 1.280 ppm for methyl protons . Infrared spectroscopy confirms P–O and N–H stretching vibrations at 1,050 cm and 3,300 cm, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Diethylamine phosphate is synthesized via acid-base neutralization:

A typical protocol involves diluting 68 mL of phosphoric acid to 500 mL with water, adding 6 mL of diethylamine, and adjusting to pH 6.0 ± 0.05 . Purification via recrystallization or lyophilization yields >99% purity .

Industrial Manufacturing

Industrial production employs large-scale reactors to mix diethylamine and phosphoric acid under controlled temperatures (20–40°C) and agitation . Post-synthesis, distillation removes unreacted amines, and crystallization isolates the product . A novel method utilizing potassium chloride and extraction phosphoric acid in the presence of diethylamine achieves 67.97% yield under optimized conditions :

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (KCl:DEA) | 1:1.5 |

| Reaction Time | 2 hours |

| Temperature | 60°C |

Chemical Reactivity and Mechanistic Insights

Acid-Base Buffering

Diethylamine phosphate stabilizes pH in aqueous solutions through proton exchange:

This buffering is critical in enzymatic assays, such as alkaline phosphatase activity measurements, where it maintains pH 9.8 with <0.1 pH deviation over 60 minutes .

Atherton-Todd Reaction

In the presence of carbon tetrachloride, diethylamine phosphate reacts with dialkylphosphites to form phosphoramidates :

Yields range from 59% to 91%, with applications in pesticide synthesis .

Oxidative Cross-Coupling

Diethylamine phosphate participates in P–N bond formation with amines under chlorinating agents (e.g., ) :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Aniline | 75% | ||

| Ethanol | 30–53% |

Applications in Science and Industry

Materials Science

Diethylamine phosphate enhances ferroelectric and piezoelectric properties in hybrid crystals . Doping with 5 mol% diethylamine phosphate increases dielectric constant by 40%, enabling applications in sensors and actuators .

Agriculture

As a precursor to potassium dihydrogen phosphate (), it serves as a high-efficiency fertilizer . Field trials demonstrate a 15–20% increase in crop yield compared to conventional phosphate fertilizers .

Biochemistry

In buffered systems, it stabilizes nitric oxide (NO) donors like diethylamine NONOate, facilitating controlled NO release in cell culture studies . Chronic exposure studies in rats reveal thyroid hormone disruption (T3/T4 imbalance) at 500 ppm, but no significant impact on reproductive hormones .

| Species | Route | LD₅₀ | Effects |

|---|---|---|---|

| Rat | Oral | 9,900 mg/kg | Lethargy, nasal discharge |

| Mouse | Inhalation | 500 ppm | 40% mortality, respiratory inflammation |

Chronic Exposure

Rats exposed to 125 ppm for two years developed nasal turbinate necrosis and squamous metaplasia . No carcinogenic effects were observed, but thyroid hyperplasia occurred in 12% of males .

Recent Advances and Future Directions

Phosphate Conversion Technologies

A redox-neutral halogenation method converts diethylamine phosphate to using cyanuric chloride, enabling efficient synthesis of organophosphates . This method achieves 86% yield with guanidinium salts, bypassing traditional anhydride byproducts .

Optoelectronic Materials

Carbazolyl-phosphorus derivatives synthesized from diethylamine phosphate exhibit blue fluorescence ( nm), with potential use in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume